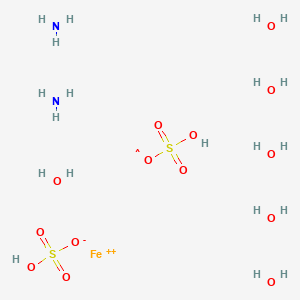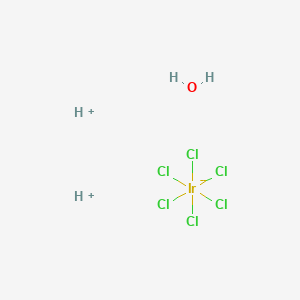
Dihydrogen hexachloroiridate(IV) hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihydrogen hexachloroiridate(IV) hydrate can be synthesized by reacting iridium metal or iridium oxide with hydrochloric acid and chlorine gas. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
Ir+6HCl+3Cl2→H2[IrCl6]+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The compound is often produced in powder or crystalline form .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrogen hexachloroiridate(IV) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium compounds.
Reduction: It can be reduced to lower oxidation state iridium compounds.
Substitution: Ligand substitution reactions can occur, where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as ammonia, phosphines, or other halides.
Major Products Formed
Oxidation: Higher oxidation state iridium compounds.
Reduction: Lower oxidation state iridium compounds.
Substitution: Various iridium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Dihydrogen hexachloroiridate(IV) hydrate has several scientific research applications:
Catalysis: It is used as a precursor for catalysts in hydrogenation reactions and Fischer-Tropsch synthesis.
Electrochemistry: The compound is utilized in the fabrication of dimensionally stable electrodes for oxygen evolution reactions.
Material Science: It aids in the formation of iridium-substituted Dawson- and Keggin-type polyoxometallates.
Polyaniline Synthesis: Catalyzes the electrochemical synthesis of polyaniline on non-noble metal electrodes.
Wirkmechanismus
The mechanism by which dihydrogen hexachloroiridate(IV) hydrate exerts its effects involves its ability to act as a catalyst or precursor in various chemical reactions. The compound’s iridium center can undergo oxidation-reduction cycles, facilitating electron transfer processes. In electrochemical applications, it promotes the formation of conductive polymers and enhances the efficiency of oxygen evolution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium hexachloroiridate(III) hydrate
- Potassium hexachloroiridate(IV)
- Iridium(III) chloride hydrate
- Ruthenium(III) chloride hydrate
Uniqueness
Dihydrogen hexachloroiridate(IV) hydrate is unique due to its specific oxidation state and hydration level, which confer distinct properties and reactivity. Its ability to act as a precursor for various catalytic and electrochemical applications sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
Cl6H4IrO |
|---|---|
Molekulargewicht |
425.0 g/mol |
IUPAC-Name |
hexachloroiridium(2-);hydron;hydrate |
InChI |
InChI=1S/6ClH.Ir.H2O/h6*1H;;1H2/q;;;;;;+4;/p-4 |
InChI-Schlüssel |
YDVQBPXDKJKDME-UHFFFAOYSA-J |
Kanonische SMILES |
[H+].[H+].O.Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


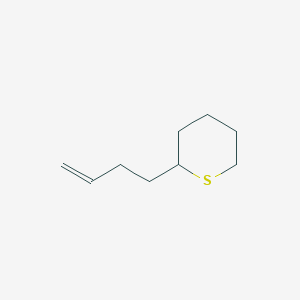
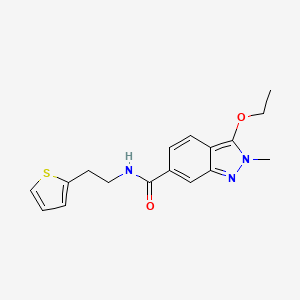
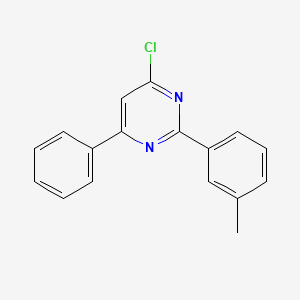
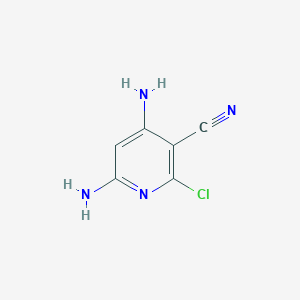
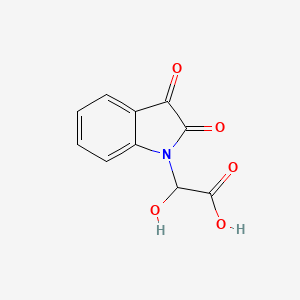

![(R)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B13114197.png)
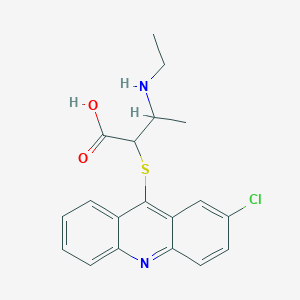

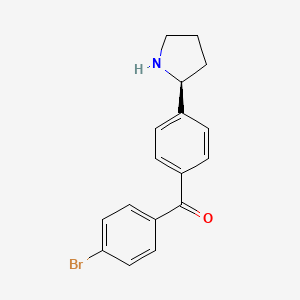


![7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid](/img/structure/B13114241.png)
